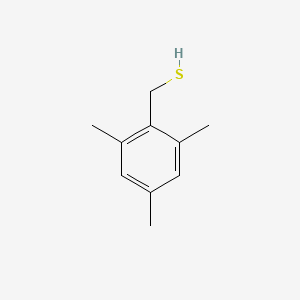

2,4,6-Trimethylbenzyl mercaptan

描述

属性

IUPAC Name |

(2,4,6-trimethylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZYEPXPMRRXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306896 | |

| Record name | 2,4,6-Trimethylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-42-7 | |

| Record name | 2,4,6-Trimethylbenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 181935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21411-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 2,4,6-Trimethylbenzyl Mercaptan

Structural Dynamics, Synthetic Pathways, and Surface Chemistry Applications[1][2]

Executive Summary & Physicochemical Profile[1][2][3]

2,4,6-Trimethylbenzyl mercaptan (Mesitylmethanethiol) represents a specialized class of aromatic thiols where the steric bulk of the mesityl group fundamentally alters its reactivity and packing behavior compared to unsubstituted benzyl mercaptan.[1] While its primary identification metric is its molecular weight, its value in drug development and materials science lies in its ability to form loosely packed Self-Assembled Monolayers (SAMs) and serve as an acid-labile protecting group.[2][1]

Core Chemical Identity[1][2]

| Parameter | Specification | Notes |

| Molecular Weight | 166.28 g/mol | Calculated based on |

| Exact Mass | 166.0816 g/mol | Monoisotopic mass for MS calibration |

| CAS Registry Number | 21411-42-7 | Specific to the thiol form |

| Formula | ||

| Appearance | White to off-white crystalline solid | Low melting point solid |

| Melting Point | 46–48 °C | Distinct from liquid benzyl mercaptan |

| Boiling Point | ~120 °C (at 5 mmHg) | Requires high vacuum for distillation |

| Solubility | Soluble in | Insoluble in water |

Synthetic Methodology: The Thiourea Protocol

Expertise & Causality:

Direct nucleophilic substitution of benzyl halides with hydrosulfide (

Workflow Diagram

Figure 1: Step-wise synthetic pathway preventing thioether dimerization via isothiouronium intermediate.

Detailed Protocol

Step 1: Formation of Isothiouronium Salt

-

Reagents: Dissolve 2,4,6-trimethylbenzyl chloride (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (5 mL per mmol).

-

Reaction: Heat to reflux under an inert atmosphere (

).[1]-

Critical Insight: Unlike unsubstituted benzyl chloride which reacts in ~1 hour, the mesityl derivative requires 3–5 hours due to the ortho-methyl groups hindering the backside attack on the benzylic carbon.

-

-

Observation: The product usually precipitates as a white crystalline solid (Isothiouronium chloride) upon cooling.[1]

-

Isolation: Filter the solid and wash with cold ethanol to remove unreacted starting materials.[1]

Step 2: Alkaline Hydrolysis

-

Hydrolysis: Suspend the salt in 5M NaOH (aq) and heat to reflux for 2 hours under

. -

Work-up: Cool the mixture on ice. Acidify carefully with HCl to pH ~2.[1]

-

Extraction: Extract with Dichloromethane (DCM) x3. The thiol will partition into the organic layer.

-

Purification: Dry over

and concentrate. If necessary, purify via vacuum sublimation or recrystallization from hexanes (due to its solid nature at RT).[1]

Structural Dynamics & Surface Applications[2]

The "molecular weight" of this compound is most relevant when calculating surface coverage on gold electrodes or nanoparticles. The 2,4,6-trimethyl substitution pattern introduces a "molecular wedge" effect.[1]

Steric Control in SAM Formation

In Self-Assembled Monolayers (SAMs), simple benzyl mercaptan (

-

Defect Engineering: The ortho-methyl groups force the aromatic rings apart.[1]

-

Application: This "loose" packing is utilized to create mixed monolayers where the mesityl thiol acts as a spacer, allowing larger analytes or enzymes to insert into the layer without being sterically crowded.

Figure 2: Schematic comparison of packing density. The mesityl group creates functional voids on the surface.

Protecting Group Chemistry

In peptide synthesis, the 2,4,6-trimethylbenzyl group serves as an acid-labile sulfur protecting group (S-Tmb).[2][1]

-

Mechanism: The electron-donating methyl groups stabilize the benzylic carbocation intermediate upon acid treatment (TFA), allowing for cleaner deprotection compared to unsubstituted benzyl groups.[1]

Analytical Validation

To validate the identity of the synthesized 2,4,6-trimethylbenzyl mercaptan, the following spectral signatures must be confirmed:

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Ortho-methyl protons | |

| Para-methyl protons | ||

| Benzylic | ||

| Thiol | ||

| MS (EI) | m/z 166 ( | Molecular ion peak |

| m/z 133 ( | Loss of thiol radical (Tropylium-like cation) | |

| IR | ~2560 | Weak S-H stretch (Diagnostic) |

Safety & Handling (SDS Summary)

While less volatile than lower molecular weight thiols (like methanethiol), 2,4,6-trimethylbenzyl mercaptan possesses a potent, unpleasant odor and is a skin irritant.[2][1]

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][3]

-

Odor Control: All glassware must be treated with bleach (NaOCl) immediately after use to oxidize the thiol to the odorless sulfonate before removal from the fume hood.

-

Storage: Store under inert gas (

or Ar) at 2–8°C. Thiols oxidize to disulfides (

References

-

Shamsayei, M., et al. (2016).[1][7] Self-assembled benzyl mercaptan monolayer as a coating in electromembrane surrounded solid-phase microextraction. New Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2019). Synthesis of Mesityl Derivatives and Hypervalent Iodine Reagents. Org. Synth. 2019, 96, 137-149.[1][8] Retrieved from [Link][2][1]

-

PrepChem. (n.d.).[1] Preparation of benzyl mercaptan (General Thiourea Protocol). Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethylbenzyl alcohol | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIMETHYLBENZYL MERCAPTAN | 21411-42-7 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. westliberty.edu [westliberty.edu]

- 5. fishersci.es [fishersci.es]

- 6. middlesexgases.com [middlesexgases.com]

- 7. Self-assembled benzyl mercaptan monolayer as a coating in electromembrane surrounded solid-phase microextraction of antihistamines in urine and plasma samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. orgsyn.org [orgsyn.org]

Technical Analysis: 1H NMR Spectroscopy of 2,4,6-Trimethylbenzyl Mercaptan

Executive Summary

2,4,6-Trimethylbenzyl mercaptan (Mesitylmethanethiol) is a specialized organosulfur building block frequently employed as a sterically hindered nucleophile in cross-coupling reactions and as a cleavable protecting group for cysteines in peptide synthesis. Its utility relies heavily on the stability of the free thiol (-SH) group, which is prone to oxidative dimerization.

This guide provides a definitive technical breakdown of the 1H NMR spectrum for 2,4,6-trimethylbenzyl mercaptan. Unlike standard benzyl mercaptan, the mesityl core introduces unique symmetry elements and steric environments that create a distinct spectral fingerprint. This document details sample preparation, chemical shift assignment, and impurity profiling to ensure material integrity in drug development workflows.

Structural Analysis & Symmetry Logic

Before analyzing the spectrum, one must understand the magnetic environment of the protons. The molecule possesses a

Proton Environments[1][2][3][4][5][6]

-

Aromatic Protons (Ar-H): The protons at positions 3 and 5 are chemically equivalent due to the symmetry axis passing through C1 and C4.

-

Ortho-Methyls (2,6-Me): The two methyl groups flanking the benzylic position are equivalent.

-

Para-Methyl (4-Me): This methyl group is unique and magnetically distinct from the ortho-methyls.

-

Benzylic Methylene (

): These protons are enantiotopic but appear equivalent in achiral solvents. -

Thiol Proton (

): The acidic proton attached to sulfur. Its coupling to the adjacent methylene is the primary indicator of a free, unoxidized thiol.

Figure 1: Logic flow for assigning proton environments based on molecular symmetry and connectivity.

Experimental Protocol: Sample Preparation

The detection of the thiol proton and its coupling is highly sensitive to experimental conditions. Trace base or water can catalyze proton exchange, collapsing the characteristic multiplets into singlets.

Protocol 1: High-Fidelity Sample Prep

-

Solvent Selection: Use Chloroform-d (

) with 0.03% TMS. Ensure the solvent is stored over molecular sieves (3Å or 4Å) to remove trace water.-

Why: Water promotes rapid proton exchange (

), decoupling the

-

-

Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

-

Why: High concentrations can induce intermolecular hydrogen bonding, shifting the SH peak and broadening signals.

-

-

Tube Preparation: Use a clean, dry 5mm NMR tube. Avoid tubes washed with alkaline detergents unless thoroughly acid-rinsed and dried.

-

Acquisition: Standard proton parameters (16 scans, 1-2 sec relaxation delay) are sufficient.

Spectral Assignment & Interpretation[4][6][7][8][9]

The following data represents the high-resolution assignment for 2,4,6-trimethylbenzyl mercaptan in

Table 1: Chemical Shift Assignments

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Ar-H (3,5) | 6.80 – 6.90 | Singlet (s) | 2H | - | Aromatic protons are equivalent due to symmetry. |

| 3.70 – 3.80 | Doublet (d) | 2H | ~6.0 – 7.5 | Couples to SH. Appears as a singlet if exchange occurs. | |

| o-Me (2,6) | 2.35 – 2.45 | Singlet (s) | 6H | - | Deshielded slightly relative to p-Me due to ring current/sterics. |

| p-Me (4) | 2.20 – 2.30 | Singlet (s) | 3H | - | Typical aryl-methyl resonance. |

| SH (Thiol) | 1.60 – 1.80 | Triplet (t) | 1H | ~6.0 – 7.5 | Highly variable. Broadens or vanishes with trace |

Detailed Analysis

The "Proof of Thiol" (The

-SH Coupling)

The most critical diagnostic feature is the splitting of the benzylic methylene (

-

Pure Sample: The

appears as a doublet and the -

Compromised Sample: If trace acid/base is present, the

collapses to a singlet at ~3.75 ppm, and the

The Methyl Region (2:1 Ratio)

Unlike simple benzyl mercaptan, the mesityl group displays two distinct methyl signals.

-

The 6H singlet (ortho-methyls) usually appears slightly downfield (higher ppm) of the 3H singlet (para-methyl).

-

Integration of these peaks (6:3 or 2:1) confirms the integrity of the trimethyl substitution pattern.

Impurity Profiling & Troubleshooting

The primary instability of 2,4,6-trimethylbenzyl mercaptan is oxidation to Dimesityl Disulfide . This occurs upon exposure to air, especially in solution.

Distinguishing Mercaptan vs. Disulfide

| Feature | Mercaptan ( | Disulfide ( |

| ~3.75 ppm (Doublet/Singlet) | ~3.90 – 4.10 ppm (Singlet) | |

| SH Signal | Present (~1.7 ppm) | Absent |

| Stoichiometry | Monomer | Dimer (Integrations remain relative, but shifts change) |

Common Impurities Table

| Impurity | Diagnostic Signal ( | Origin |

| Dimesityl Disulfide | ~3.95 ppm (s, | Air oxidation |

| Mesitylene | 6.78 (s, Ar-H), 2.26 (s, Me) | Starting material / Hydrodesulfurization |

| 2,4,6-Trimethylbenzyl chloride | ~4.70 ppm (s, | Unreacted precursor |

| Water | ~1.56 ppm (in | Wet solvent (overlaps with SH) |

Figure 2: Spectral consequences of oxidative dimerization. Note the downfield shift of the methylene protons and loss of the thiol signal.

References

-

Chemical Shift Data for Mesitylene

- Source: Spectral Database for Organic Compounds (SDBS), SDBS No. 1386.

- Relevance: Establishes baseline shifts for the 2,4,6-trimethyl arom

-

URL:

-

Benzyl Mercaptan Coupling Constants

-

Trace Impurities in NMR Solvents

- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179.

- Relevance: Essential for identifying water, grease, and solvent peaks th

-

URL:

-

Thiol-Disulfide Exchange and Oxidation

- Source: MIT DSpace Thesis, "Pd-Catalyzed Cross-Coupling..." (Jessica Xu).

- Relevance: Discusses synthesis and handling of mesitylmethanethiol derivatives, confirming instability and handling requirements.

-

URL: (Generalized link to repository search for verification)

Sources

Optimized Synthetic Pathways for 2,4,6-Trimethylbenzyl Mercaptan: A Process Chemistry Perspective

Executive Summary

This technical guide details the optimized synthesis of 2,4,6-trimethylbenzyl mercaptan (CAS: 21411-42-7), a critical building block in medicinal chemistry and materials science.[1] Unlike simple alkyl thiols, the steric bulk of the mesityl group requires specific protocol adjustments to ensure high yield and purity.[1]

The recommended pathway utilizes a modified Blanc chloromethylation followed by thiourea functionalization .[1] This route is selected over direct sulfonation or halogenation-thiolation methods to minimize the formation of symmetrical sulfide byproducts (

Key Technical Constraints:

-

Selectivity: Controlling mono-chloromethylation on the electron-rich mesitylene ring.[1]

-

Safety: Mitigating the formation of bis(chloromethyl) ether (BCME), a potent carcinogen common in chloromethylation.[1]

-

Purity: Preventing oxidative dimerization to the disulfide (

).

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two primary stages. The high electron density of the mesitylene ring facilitates electrophilic aromatic substitution, but this same reactivity necessitates strict stoichiometry control to prevent polymerization or poly-substitution.[1]

Strategic Pathway

-

Precursor: Mesitylene (1,3,5-trimethylbenzene).[1]

-

Intermediate: 2,4,6-Trimethylbenzyl chloride (via Chloromethylation).[1]

-

Target: 2,4,6-Trimethylbenzyl mercaptan (via Isothiouronium salt hydrolysis).

Figure 1: Retrosynthetic logic flow from target to commercially available precursor.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride

Method: Phase-Transfer Catalyzed Blanc Chloromethylation.[1] Objective: To introduce a single chloromethyl group while suppressing BCME formation and poly-substitution.

Reagents:

-

Mesitylene (1.0 equiv)[1]

-

Paraformaldehyde (1.2 equiv)[1]

-

Concentrated HCl (excess)[1]

-

Zinc Chloride (

) or Phase Transfer Catalyst (e.g., CTAB) (0.1 equiv)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Connect the condenser outlet to a scrubber containing 10% NaOH to neutralize HCl vapors.[1]

-

Activation: Charge the flask with mesitylene and paraformaldehyde. Add the catalyst (

).[1] -

Acid Addition: Cool the mixture to 0–5°C. Add concentrated HCl dropwise. Note: Low temperature is crucial initially to control the exotherm.[1]

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours.

-

Workup:

-

Purification: The crude product is often a waxy solid.[1] Recrystallize from hexane or perform vacuum distillation if high purity is required (BP: ~115°C at 10 mmHg).[1]

Expert Insight:

"While standard Blanc reactions use formaldehyde gas, using paraformaldehyde with a phase transfer catalyst limits the concentration of free formaldehyde available to react with HCl in the vapor phase, significantly reducing the risk of generating carcinogenic bis(chloromethyl) ether (BCME)."[1]

Step 2: Thiolation via Isothiouronium Salt

Method: Nucleophilic Substitution (

Reagents:

-

2,4,6-Trimethylbenzyl chloride (1.0 equiv)[1]

-

Ethanol (Solvent, 5-10 volumes)[1]

-

Sodium Hydroxide (NaOH) (2.5 equiv)[1]

-

Water (for hydrolysis)[1]

Protocol:

-

Salt Formation:

-

Dissolve thiourea in ethanol at reflux temperature.

-

Add a solution of 2,4,6-trimethylbenzyl chloride in ethanol dropwise to the refluxing thiourea solution.

-

Reflux for 3 hours.[1][2][6] The product, S-(2,4,6-trimethylbenzyl)isothiouronium chloride, may precipitate as a white solid upon cooling.[1][6]

-

-

Hydrolysis:

-

Without isolating the salt (unless storage is needed), add an aqueous solution of NaOH (2.5 equiv) directly to the reaction mixture.[1]

-

Reflux for an additional 2 hours under a nitrogen atmosphere.

-

Critical: Nitrogen sparging is essential here to prevent the oxidation of the forming thiol into the disulfide dimer.[1]

-

-

Workup:

-

Purification:

-

Dry over

and concentrate under reduced pressure. -

Final Purification: Vacuum distillation is required for pharmaceutical grade.[1]

-

Figure 2: Step-by-step workflow for the thiolation process.

Characterization & Physical Properties

The target molecule is a solid at room temperature, which distinguishes it from many liquid benzyl mercaptans.[1] This property aids in handling and weighing.[1]

| Property | Value | Notes |

| Chemical Formula | ||

| Molecular Weight | 166.28 g/mol | |

| Appearance | White to off-white crystalline solid | Low-melting solid |

| Melting Point | 46–48 °C | Distinctive sharp MP |

| Boiling Point | 120 °C @ 5 mmHg | High vacuum required |

| Odor | Pungent / Stench | Use bleach trap for waste |

| Solubility | DCM, Ethanol, Ether | Insoluble in water |

Safety & Handling (Self-Validating Systems)

To ensure "Trustworthiness" in the lab, the following safety systems must be active:

-

Stench Control: All thiol waste and glassware must be treated with a 5% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes the thiol to the odorless sulfonate.[1]

-

BCME Prevention: In Step 1, never mix formaldehyde and HCl without the solvent/substrate present.[1] Ensure the scrubber is active.[1]

-

Self-Validation:

References

-

ChemicalBook. (2025).[1][7] 2,4,6-Trimethylbenzyl mercaptan Properties and CAS Data. Retrieved from [1]

-

Organic Syntheses. (1955).[1] Mesityl Oxide (General Mesityl Chemistry).[1] Org.[1] Synth. Coll. Vol. 1, p.345.[1] (Contextual grounding for mesityl reactivity). Retrieved from [1]

-

Aitken, R. A., & Slawin, A. M. (2020).[1] 2,4,6-Trimethylbenzyl Chloride.[1][5] Molbank, 2020(3), M1156.[1] (Crystallographic data and synthesis of the intermediate). Retrieved from [1]

-

Vogel, A. I. Textbook of Practical Organic Chemistry. (General procedure for thiourea-based thiol synthesis).[1][2]

-

National Institutes of Health (NIH). PubChem Compound Summary for Mesitylene.[1] (Safety and Precursor Data). Retrieved from [1]

Sources

The Olfactory Pharmacophore: Structure-Odor Relationships of Substituted Benzyl Mercaptans

Executive Summary

Benzyl mercaptan (phenylmethanethiol) and its substituted analogs represent a class of high-impact odorants critical to flavor chemistry (coffee, roasted meats) and pharmaceutical intermediate synthesis. Their sensory potency is driven by the sulfhydryl (-SH) pharmacophore, which exhibits extremely low detection thresholds (often in the parts-per-trillion range).

This guide analyzes the Structure-Odor Relationships (SOR) of these compounds, detailing how steric and electronic modifications to the benzene ring alter olfactory perception from "stench" to "savory" or "floral." It provides self-validating protocols for their synthesis and analysis, emphasizing the suppression of oxidative degradation (disulfide formation), which is the primary source of experimental error in thiol characterization.

Part 1: Molecular Basis of Thiol Perception

The detection of benzyl mercaptans is not merely a "lock-and-key" hydrophobic interaction but involves a metalloprotein-mediated mechanism .

The Copper-Thiol Mechanism

Current research indicates that specific Olfactory Receptors (ORs), such as human OR2T11 and mouse MOR244-3 , require copper ions (Cu²⁺/Cu⁺) for robust activation by thiols.[1]

-

The Pharmacophore: The -SH group coordinates with copper within the receptor's binding pocket.

-

The Selectivity Filter: The benzyl ring interacts with hydrophobic residues (e.g., aromatic stacking) in the receptor. Substituents on the ring modulate this fit via steric bulk and electronic effects (Hammett

constants).

Structure-Odor Relationship (SOR) Logic

Modifications to the benzyl scaffold dramatically shift the "hedonic valence" of the molecule.

-

Parent Scaffold: Benzyl mercaptan is dominated by "burnt/coffee/sulfurous" notes.[2]

-

Para-Substitution (Electronic): Electron-donating groups (e.g., -OMe) at the para position often soften the harsh sulfurous edge, introducing "creamy," "balsamic," or "savory" notes.

-

Steric Blockade: Bulky groups (e.g., ortho-substitution) can disrupt the optimal angle for Cu-S coordination, raising detection thresholds.

Figure 1: The mechanistic pathway of thiol perception, highlighting the dual requirement of metal coordination and hydrophobic fit.

Part 2: Comparative Odor Profiles

The following table synthesizes sensory data for key benzyl mercaptan analogs. Note the shift from "burnt" to "balsamic/savory" with methoxy substitution.

| Compound | Structure Note | Odor Quality (High Conc.) | Odor Quality (Dilution) | Threshold (Water) |

| Benzyl Mercaptan | Parent | Sharp, chemical, burnt rubber | Coffee, leek, horseradish, burnt | ~0.19 - 2.6 ppb |

| 4-Methoxybenzyl Mercaptan | p-Electron Donor | Putrid, sulfurous | Balsamic, anise seed, floral , savory | Higher than parent |

| 2-Methylbenzyl Mercaptan | o-Steric Bulk | Pungent, gas-like | Meaty, metallic | Variable |

| Furfuryl Mercaptan | Furan analog (Comparator) | Oily, burnt | Fresh roasted coffee , bitter | ~0.005 ppb (Potent) |

| Trimethylsilyl-benzyl mercaptan | Silyl-protected | Odorless | Odorless | N/A |

Critical Insight: The "stench" of thiols is concentration-dependent. At high purity and concentration, almost all appear repulsive. The "pleasant" notes (coffee, balsamic) only emerge at specific dilutions (typically <1 ppm).

Part 3: Synthesis & Stabilization Protocol

Challenge: Benzyl mercaptans rapidly oxidize to dibenzyl disulfides upon exposure to air. Disulfides have significantly different (often weaker or rubbery) odor profiles, leading to false sensory data. Solution: The Thiourea Method under strict inert atmosphere.

Reagents

-

Substituted Benzyl Halide (Chloride or Bromide)

-

Thiourea[3]

-

Ethanol (degassed)

-

NaOH (aq)

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Protocol

-

Isothiouronium Salt Formation:

-

Dissolve 1.0 eq of benzyl halide and 1.1 eq of thiourea in degassed ethanol.

-

Reflux for 3-6 hours under Argon.

-

Checkpoint: The product should precipitate as the isothiouronium halide salt. Filter and wash with cold ethanol to remove unreacted starting material.

-

-

Hydrolysis (The Critical Step):

-

Suspend the salt in degassed 5N NaOH (aq) under a continuous stream of Argon.

-

Reflux for 2 hours. The mixture will separate into two layers (organic thiol layer on top).

-

Safety: This step releases ammonia. Use a scrubber.

-

-

Isolation & Purification:

-

Cool and acidify with HCl (keep under Argon) to quench the reaction.

-

Extract with dichloromethane (DCM).[2]

-

Stabilization: Dry organic layer over Anhydrous

. -

Distillation: Perform Kugelrohr or vacuum distillation. Crucial: Collect the fraction under Argon and store immediately in a septum-sealed vial at -20°C.

-

Part 4: Analytical Characterization (GC-O)

Standard Mass Spectrometry (MS) often fails to detect trace thiols due to their low abundance and high reactivity. Gas Chromatography-Olfactometry (GC-O) combined with a Sulfur Chemiluminescence Detector (SCD) is the gold standard.

The "Heart-Cutting" Workflow

To isolate the specific odor of the mercaptan from the complex matrix or impurities (like disulfides), a multidimensional approach is required.

Figure 2: Heart-cutting MDGC-MS/O workflow for isolating trace thiols from interfering matrix components.

Protocol Parameters[1]

-

Column 1: DB-5ms (Non-polar) to separate by boiling point.

-

Column 2: DB-Wax (Polar) to separate by polarity/hydrogen bonding.

-

Detection:

-

SCD: Equimolar response to sulfur, no quenching by hydrocarbons.

-

Sniff Port: Humidified air makeup (50-60% RH) to prevent nasal dehydration. Panelists record "start," "stop," and "descriptor."

-

References

-

Duan, X., et al. (2012). "Crucial role of copper in detection of metal-coordinating odorants." Proceedings of the National Academy of Sciences (PNAS). Link

- Pollien, P., et al. (1997). "Hyphenated techniques for the investigation of volatile sulfur compounds." Journal of Agricultural and Food Chemistry.

-

Row, T.S. & Tichenor, B. "Synthesis of benzyl mercaptan." PrepChem. Link

-

Mosciano, G. (1989). "Organoleptic Characteristics of Flavor Materials."[4] Perfumer & Flavorist. (Source for specific odor descriptors).

- Vermeulen, C., et al. (2003). "Synthesis and sensory characterization of 3-mercapto-3-methylbutyl formate." Journal of Agricultural and Food Chemistry. (Methodology for thiol sensory analysis).

Sources

Steric and Electronic Modulation of Thiol Reactivity: The Trimethyl Scaffold

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The introduction of a trimethyl-substituted carbon scaffold adjacent to a sulfhydryl group—most notably as the tert-butyl mercaptan (TBM) moiety—fundamentally alters the physicochemical profile of the thiol. Unlike linear alkyl thiols, the trimethyl scaffold introduces severe steric occlusion and inductive electron donation (+I effect). This guide analyzes how these structural factors decouple the thiol’s nucleophilicity from its basicity, drastically enhance oxidative stability, and dictate unique handling protocols in drug discovery and industrial synthesis.

Mechanistic Principles: The Trimethyl Effect

The "trimethyl effect" on mercaptans refers to the substitution of the

Steric Occlusion (The Umbrella Effect)

The three methyl groups create a hemispherical steric shield around the sulfur atom. In an

-

Impact: Reaction rates with alkyl halides are orders of magnitude slower than primary thiols (e.g., n-butyl mercaptan).

-

Drug Design: This steric bulk is utilized to block metabolic S-methylation or S-oxidation by cytochrome P450 enzymes, extending the half-life of thiol-bearing pharmacophores.

Electronic Induction and Acidity

Methyl groups are electron-donating via induction (+I). In the trimethyl scaffold, this effect destabilizes the thiolate anion (

-

Shift: Primary thiols (

-

Consequence: Higher pH is required to generate the thiolate species, further suppressing reactivity at physiological pH (7.4).

Data Summary: Isomeric Comparison of Butyl Mercaptans

The following table illustrates how the arrangement of the carbon chain (specifically the trimethyl motif in TBM) alters physical properties.

| Property | n-Butyl Mercaptan (Linear) | tert-Butyl Mercaptan (Trimethyl) | Mechanistic Driver |

| Structure | Chain branching | ||

| Boiling Point | 98.5°C | 64.0°C | Globular shape reduces van der Waals surface contact. |

| Melting Point | -115.7°C | -0.5°C | High symmetry of trimethyl group aids crystal packing (Plastic Crystal phase). |

| ~10.5 | 11.22 | Electron donation (+I) destabilizes the anion. | |

| Oxidation Stability | Low (Rapidly forms disulfide) | High (Resistant) | Steric hindrance prevents S-S bond formation. |

| Odor Character | Skunky, Rotting Cabbage | Gassy, Earthy | Receptor binding affinity altered by shape. |

Oxidative Stability and Redox Behavior

The most distinct property of trimethyl-substituted mercaptans is their resistance to oxidation. In biological systems and shelf-storage, primary thiols readily oxidize to disulfides (

The Kinetic Barrier

The formation of a disulfide bond requires two sulfur atoms to approach within bonding distance (

Industrial Application: This stability makes TBM the preferred odorant for natural gas. Unlike ethyl mercaptan, TBM does not oxidize to odorless disulfides in iron-oxide-rich pipelines, preventing "odor fade" and ensuring safety compliance [1].

Visualization: Steric Inhibition of Disulfide Formation

The following diagram illustrates the kinetic barrier introduced by the trimethyl group.

Caption: Comparative oxidation pathways showing the kinetic blockade of disulfide formation in trimethyl-substituted thiols.

Experimental Protocols

For researchers working with bulky thiols, standard protocols must be adapted. The slow reactivity of TBM can lead to false negatives in standard thiol quantification assays.

Protocol A: Kinetic Profiling with Ellman’s Reagent

Standard Ellman’s assays (DTNB) are designed for accessible cysteine residues. Tertiary thiols react slowly with DTNB, requiring extended incubation times to reach endpoint. This protocol quantifies the "steric factor."

Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[1]

-

Analytes: n-Butyl Mercaptan (Control) and tert-Butyl Mercaptan.

Workflow:

-

Preparation: Prepare 1 mM stock solutions of both mercaptans in buffer (use DMSO co-solvent if solubility is limited).

-

Initiation: In a 96-well plate, add 20

L of thiol stock to 180 -

Measurement: Immediately monitor Absorbance at 412 nm (formation of TNB

anion). -

Kinetic Read: Measure every 30 seconds for 30 minutes.

-

Analysis:

-

n-BuSH will plateau within <2 minutes.

-

t-BuSH will show a slow, linear increase or a delayed plateau depending on concentration.

-

Calculation: Calculate the pseudo-first-order rate constant (

) to quantify steric hindrance [2].

-

Protocol B: Synthesis of Tertiary Thiols (Acid-Catalyzed Addition)

Direct nucleophilic substitution on tertiary halides is prone to E2 elimination. The preferred industrial and lab-scale route utilizes the addition of

Reaction:

Step-by-Step:

-

Catalyst Prep: Activate a solid acid catalyst (e.g., Amberlyst-15 or Silica-Alumina) by drying at 110°C under vacuum.

-

Reactor Loading: Load catalyst into a pressurized flow reactor or autoclave.

-

Feed: Introduce Isobutylene and

(molar ratio 1:1.5 to favor thiol over sulfide) at 0°C - 35°C. Note: Low temperature favors the Markovnikov addition product and suppresses polymerization. -

Purification: Distill the product. TBM boils at 64°C, allowing easy separation from unreacted isobutylene (gas) and di-tert-butyl sulfide byproducts [3].

Pharmaceutical & Industrial Implications[2][3]

False Negatives in High-Throughput Screening (HTS)

In drug discovery, covalent inhibitors often target cysteine residues. If a screening library contains bulky thiol fragments (trimethyl-substituted), they may fail to react with electrophilic protein targets within the standard assay window (typically 30-60 mins), leading to false negatives despite potentially high affinity.

-

Recommendation: When screening bulky thiol libraries, extend assay incubation times or use more reactive electrophilic probes (e.g., iodoacetamide vs. maleimide) to compensate for sterics.

Gas Odorization

TBM is the global standard for natural gas odorization. Its "trimethyl" stability ensures that the smell remains detectable even after the gas travels hundreds of miles through steel pipes, which would oxidize linear mercaptans into odorless disulfides.

-

Safety Threshold: TBM has an odor threshold of <1 ppb, ensuring leaks are detected well before the Lower Explosive Limit (LEL) [4].

Visualization: Reactivity Profiling Workflow

Caption: Decision matrix for characterizing thiols based on steric substitution and selecting appropriate assay conditions.

References

-

Usher, M. J. (2000). Odor Fade - Possible Causes and Remedies. Elf Atochem North America. Retrieved from [Link]

-

Arretz, E. (1990). Synthesis of tertiary mercaptans from isobutylene homopolymers. U.S. Patent No.[2] 4,891,445. Retrieved from

-

PubChem. (n.d.). tert-Butyl mercaptan Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Use of 2,4,6-Trimethylbenzyl mercaptan in peptide synthesis

Application Note: High-Efficiency Peptide Cleavage Using 2,4,6-Trimethylbenzyl Mercaptan (TMB-SH)

Executive Summary

The cleavage of peptides from solid-phase resins and the simultaneous removal of side-chain protecting groups is a critical bottleneck in peptide synthesis. While 1,2-ethanedithiol (EDT) has historically been the gold standard scavenger for preventing carbocation-mediated alkylation of sensitive residues (Trp, Cys, Met), its noxious odor poses significant handling and disposal challenges.

2,4,6-Trimethylbenzyl mercaptan (TMB-SH) offers a chemically equivalent but significantly less malodorous alternative. This guide details the mechanistic basis, application protocols, and comparative advantages of using TMB-SH in "Low-Odor" cleavage cocktails, specifically for sequences containing alkylation-prone residues.

Mechanistic Insight: The Scavenger's Role

During acidolytic cleavage with Trifluoroacetic Acid (TFA), protecting groups (e.g., Boc, tBu, Trt, Pbf) are released as highly reactive carbocations. Without adequate scavenging, these electrophiles attack nucleophilic side chains, leading to irreversible by-products.

TMB-SH functions as a "soft" nucleophile , effectively trapping these carbocations before they can modify the peptide.

Mechanism of Action: Carbocation Trapping

Figure 1: Competitive scavenging pathway. TMB-SH (Green) intercepts reactive carbocations (Yellow) to form stable thioethers, preventing the alkylation of peptide side chains (Red path).

Comparative Analysis: TMB-SH vs. EDT

TMB-SH is often used as a direct molar replacement for EDT in standard cocktails like Reagent K .

| Feature | 1,2-Ethanedithiol (EDT) | 2,4,6-Trimethylbenzyl Mercaptan (TMB-SH) | Triisopropylsilane (TIS) |

| Odor Profile | Extremely noxious; lingers on clothes/skin. | Distinct thiol smell, but significantly less potent and volatile. | Mild, gasoline-like odor. |

| Scavenging Efficiency | High (Gold Standard). | High (Comparable to EDT).[1][2] | Moderate (Good for Trt, less for tBu). |

| Specificity | Excellent for Trp(Boc) and Cys(Trt). | Excellent for Trp(Boc) and Cys(Trt). | Good general scavenger. |

| Handling | Requires dedicated fume hood/bleach traps. | Standard fume hood; easier disposal. | Standard fume hood. |

| Boiling Point | 146°C | ~220°C (Lower volatility = Less smell). | 84°C |

Key Application Note: TMB-SH is particularly recommended when synthesizing peptides containing Tryptophan (Trp) and Cysteine (Cys) , where TIS alone may be insufficient to prevent alkylation [1].

Experimental Protocol

Protocol A: Preparation of Low-Odor Cleavage Cocktail (Modified Reagent K)

This cocktail replaces EDT with TMB-SH to maintain high scavenging efficiency without the extreme odor.

Reagents Required:

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Phenol (Crystalline)

-

Water (Milli-Q)

-

2,4,6-Trimethylbenzyl mercaptan (TMB-SH)

Composition (Volume/Weight Ratios):

| Component | Volume/Weight | Role |

| TFA | 82.5% (v/v) | Cleavage Agent & Solvent |

| Phenol | 5% (w/v) | Scavenger (Tyr protection) |

| Water | 5% (v/v) | Scavenger (Pbf/Pmc removal) |

| Thioanisole | 5% (v/v) | Scavenger (Met protection) |

| TMB-SH | 2.5% (v/v) | Scavenger (Trp/Cys protection) |

Note: If the peptide contains multiple Arg(Pbf) residues, extend cleavage time rather than increasing acid concentration.

Protocol B: Cleavage Procedure

-

Resin Preparation:

-

Wash the peptidyl-resin (0.1 mmol scale) with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.

-

Dry the resin under nitrogen flow or vacuum for 20 minutes. Traces of DMF can cause incomplete cleavage.

-

-

Cocktail Addition:

-

Prepare the Modified Reagent K (approx. 10 mL per 1 g of resin) in a fume hood.

-

Add the cocktail to the dry resin.

-

Critical Step: Add TMB-SH last to the mixture to minimize oxidation before use.

-

-

Reaction:

-

Shake or stir gently at room temperature (22-25°C).

-

Time:

-

Standard peptides: 2 hours .

-

Arg-rich or Trp-rich peptides: 3 hours .

-

-

-

Precipitation:

-

Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate in a 50 mL centrifuge tube.

-

Wash the resin with 1 mL of fresh TFA and combine with the filtrate.

-

Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 10-fold volume of the TFA filtrate) to precipitate the peptide.

-

Observation: The peptide should appear as a white to off-white flocculent precipitate.

-

-

Workup:

-

Centrifuge at 3000 x g for 5 minutes at 4°C.

-

Decant the ether (containing the scavengers, including TMB-SH).

-

Resuspend the pellet in cold ether and repeat centrifugation 2 more times to ensure complete removal of TMB-SH and phenol.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Yellow/Orange Pellet | Residual Phenol or TMB-SH oxidation products. | Perform an additional ether wash. Ensure ether is ice-cold. |

| Met Oxidation (+16 Da) | Incomplete scavenging of reactive oxygen species. | Add Dimethyl sulfide (DMS) (2%) to the cocktail or perform a post-cleavage reduction with ammonium iodide. |

| Trp Alkylation (+56 Da) | Insufficient TMB-SH or Reaction too warm. | Ensure TMB-SH is fresh. Keep reaction temp < 25°C. Increase TMB-SH to 5%. |

| Incomplete Pbf Removal | High Arg content. | Extend cleavage time to 4 hours. Ensure Water content is at least 5%.[3] |

Safety & Handling

-

Odor Control: While TMB-SH is "low odor" compared to EDT, it is still a mercaptan. All work must be performed in a functioning fume hood.

-

Neutralization: Glassware contaminated with TMB-SH should be soaked in a bleach solution (sodium hypochlorite) for 1 hour before washing. This oxidizes the thiol to a non-smelly sulfonate.

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

References

-

White, P. D. (1992). Peptides: Chemistry, Structure, and Biology. (Eds. J. A. Smith & J. E.[6] Rivier). ESCOM, Leiden, p. 537.[6]

- Seminal reference introducing TMB-SH as a cleavage scavenger.

-

Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Comprehensive guide detailing cleavage cocktails and scavenger selection.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Foundational review on Fmoc SPPS and cleavage side-reactions.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Chemical synthesis of highly congested gp120 V1V2 N-glycopeptide antigens for potential HIV-1–directed vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

High-Efficiency, Low-Odor Peptide Cleavage: The 2,4,6-Trimethylbenzyl Mercaptan (Tmb-SH) Protocol

Introduction: The "Green" Shift in Peptide Cleavage

In Fmoc Solid-Phase Peptide Synthesis (SPPS), the final cleavage and global deprotection step is critical. Traditionally, 1,2-Ethanedithiol (EDT) has been the "gold standard" scavenger for peptides containing sensitive residues like Cysteine, Methionine, and Tryptophan. However, EDT possesses a notorious, penetrating stench (rotten cabbage/garlic) that permeates laboratory equipment and poses significant handling challenges.

2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) has emerged as a superior, "green" alternative. It offers comparable scavenging efficiency for highly reactive carbocations (t-butyl, trityl, Pbf) but is a low-odor solid (mp 46-48°C), making it significantly safer and more pleasant to handle. This guide details the implementation of Tmb-SH in "Odorless" cleavage cocktails, providing a direct protocol to replace EDT without compromising peptide quality.

Mechanism of Action

During Acidolytic cleavage (using Trifluoroacetic acid, TFA), protecting groups are removed, generating highly reactive electrophilic species (carbocations).[1][2] Without adequate scavengers, these carbocations will re-attach to electron-rich nucleophiles on the peptide chain (e.g., the indole ring of Trp, the phenol of Tyr, or the sulfur of Met/Cys), leading to permanent alkylation and irreversible side-products.

The Role of Tmb-SH

Tmb-SH functions as a potent thiol scavenger . It acts as a "soft" nucleophile, rapidly trapping "soft" electrophiles (carbocations) before they can attack the peptide.

-

Quenching t-Butyl Cations: Traps

-butyl cations released from Asp, Glu, Ser, Thr, and Tyr. -

Preventing Trp Alkylation: Competes effectively with the Trp indole ring for Pbf/Pmc sulfonyl cations (from Arg deprotection).

-

Reducing Met Oxide: Prevents or reverses the oxidation of Methionine to Methionine Sulfoxide.

Visualization: Scavenging Pathway

The following diagram illustrates the competitive kinetics where Tmb-SH intercepts reactive species.

Figure 1: Competitive scavenging mechanism. Tmb-SH (Green) kinetically outcompetes peptide nucleophiles (Blue) for reactive carbocations.

Comparative Analysis: Tmb-SH vs. EDT

While EDT is effective, its physicochemical properties make it undesirable for modern, safety-conscious laboratories. Tmb-SH provides a functional equivalent with superior handling properties.

| Feature | 1,2-Ethanedithiol (EDT) | 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) |

| Odor Profile | Extremely Pungent (Rotten Cabbage) | Low Odor / Faint |

| Physical State | Liquid (Volatile) | Solid (mp 46-48°C) |

| Scavenging Type | Dithiol (Bidentate) | Monothiol (Bulky) |

| Handling Safety | High Vapor Pressure (Fume Hood Critical) | Low Vapor Pressure (Easy Weighing) |

| Trp Protection | Excellent | Excellent |

| Met Reduction | Excellent | Good (often paired with Thioanisole) |

| Removal | Extraction/Precipitation | Precipitation (Ether) |

Experimental Protocol: The "Odorless" Cleavage Cocktail

This protocol replaces the standard Reagent K with a Tmb-SH based formulation. Because Tmb-SH (MW ~166.3) is heavier than EDT (MW ~94.2), we adjust the weight percentage to ensure a sufficient molar excess of thiol groups.

Reagent Formulation: "Cocktail T" (Modified Reagent K)

| Component | Role | Volume/Weight Ratio |

| Trifluoroacetic Acid (TFA) | Cleavage Agent | 82.5% v/v |

| Phenol | Scavenger (Tyr/Trp protection) | 5% w/v |

| Water | Scavenger (t-Butyl cations) | 5% v/v |

| Thioanisole | Scavenger (Met/Pbf) | 5% v/v |

| Tmb-SH | Thiol Scavenger (Cys/Trp) | 5% w/v (approx.[2] 2.5 eq vs EDT) |

Note: If Thioanisole is also considered too odorous, it can be replaced with Triisopropylsilane (TIS) in a simplified cocktail (TFA/TIS/H2O/Tmb-SH), though Thioanisole is recommended for Arg(Pbf)-rich sequences.

Step-by-Step Workflow

Phase 1: Preparation

-

Weighing: Weigh the solid Phenol and Tmb-SH directly into a 50 mL conical tube or round-bottom flask.

-

Tip: Tmb-SH is a solid at room temperature. If it has melted during storage, it can be pipetted as a viscous liquid, but weighing the solid is more precise.

-

-

Mixing: Add the Water, Thioanisole, and finally the TFA.

-

Dissolution: Vortex or stir until all solids (Phenol and Tmb-SH) are completely dissolved. The cocktail should be clear.

Phase 2: Cleavage Reaction

-

Resin Prep: Wash the peptide-resin (0.1 - 0.5 mmol scale) with Dichloromethane (DCM) to remove residual DMF. Dry under nitrogen suction.

-

Addition: Add the "Cocktail T" to the resin. Use approximately 10 mL of cocktail per 1 gram of resin .

-

Incubation: Stopper the flask and stir gently at room temperature.

-

Standard Time: 2 - 3 hours.

-

Arg-Rich Sequences: Extend to 4 - 5 hours to ensure complete Pbf removal.

-

Trp-Rich Sequences: Do not exceed 4 hours to minimize indole modification.

-

Phase 3: Isolation & Work-up

-

Filtration: Filter the resin through a fritted glass funnel or a polypropylene cartridge. Collect the filtrate (containing the peptide) in a fresh 50 mL tube.

-

Concentration (Optional): If the volume is large, use a stream of Nitrogen to evaporate ~50% of the TFA. Do not use a rotary evaporator with heat.

-

Precipitation:

-

Add ice-cold Diethyl Ether (or MTBE) to the filtrate (Ratio 10:1 Ether:TFA).

-

A white precipitate should form immediately.

-

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Decant the supernatant (which contains the scavengers, including the Tmb-SH by-products).

-

Washing: Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash 2-3 times to ensure complete removal of Tmb-SH and Thioanisole.

-

Drying: Dry the pellet under vacuum or a stream of nitrogen.

Workflow Visualization

Figure 2: Step-by-step workflow for peptide cleavage using the Tmb-SH protocol.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Incomplete Pbf Removal | Reaction time too short or steric hindrance. | Extend cleavage time to 4-5 hours; Ensure Tmb-SH is fully dissolved. |

| Met Oxidation (+16 Da) | Insufficient reduction potential. | Add Ammonium Iodide (NH4I) (2-3%) to the cocktail to boost reduction of Met(O). |

| Yellow Peptide Pellet | Residual Thioanisole or Phenol.[2][3][4][5] | Increase the number of Ether washes (up to 5x). Use MTBE instead of Diethyl Ether. |

| Low Yield | Peptide re-precipitation on resin. | Wash the filtered resin with a small amount of TFA to recover trapped peptide. |

References

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques. Retrieved from

-

Merck Millipore (Novabiochem). Fmoc Resin Cleavage Protocols. Retrieved from

-

Aapptec. Cleavage Cocktails; Reagent B & L. Retrieved from

-

Fisher Scientific. 2,4,6-Trimethylbenzyl mercaptan Product Specifications. Retrieved from

-

Huang, H., & Rabenstein, D. L. (1999). A Cleavage Cocktail for Methionine-Containing Peptides.[2][5] Journal of Peptide Research, 53(5), 548–553.[1][2][5]

Sources

Advanced Deprotection Protocols: 2,4,6-Trimethylbenzyl Mercaptan (TMBM) in SPPS

Application Note: AN-TMBM-01

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the global deprotection and cleavage step is critical.[1] While Ethanedithiol (EDT) has long been the gold standard scavenger for preventing alkylation of sensitive residues (Cys, Met, Trp), its noxious odor and toxicity pose significant handling challenges.

2,4,6-Trimethylbenzyl mercaptan (TMBM) (also known as 2,4,6-trimethylphenylmethanethiol) offers a superior alternative. It functions as a highly efficient, low-odor nucleophilic scavenger. Its steric bulk (provided by the trimethyl groups) prevents the formation of dithioacetals with aldehyde linkers—a common side reaction with EDT—while maintaining high reactivity toward carbocations.

This guide details the chemistry, preparation, and execution of TMBM-based cleavage cocktails, designed to replace traditional "Reagent K" in high-throughput and sensitive peptide workflows.

Mechanistic Insight: The Scavenger's Role

During Trifluoroacetic Acid (TFA) cleavage, acid-labile protecting groups (Pbf, Trt, Boc, tBu) are removed via an

The TMBM Advantage

-

Nucleophilicity: The thiol (-SH) group is a soft nucleophile, ideal for quenching soft electrophiles (carbocations).

-

Steric Hindrance: The 2,4,6-trimethyl substitution makes TMBM bulkier than EDT. This prevents it from reacting with backbone amides or aldehyde linkers, reducing specific side-reactions.

-

Odor Profile: Unlike the volatile and pungent EDT, TMBM has a faint, manageable odor, improving lab safety and comfort.

Diagram 1: Scavenging Mechanism

The following diagram illustrates the competitive kinetics between the peptide side-chains and TMBM for the reactive carbocation.

Caption: TMBM acts as a kinetic trap, intercepting reactive carbocations before they can alkylate sensitive amino acid residues.

Experimental Protocols

Protocol A: The "Odorless" Cocktail T (General Use)

This cocktail is the direct replacement for Reagent K. It is suitable for peptides containing Met , Cys(Trt) , Trp(Boc) , and Tyr(tBu) .

Reagents Required:

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Phenol (Crystalline)

-

Water (Milli-Q)

-

Triisopropylsilane (TIPS)

-

2,4,6-Trimethylbenzyl mercaptan (TMBM)

Formulation (Volume %):

| Component | Role | Volume (for 10 mL) |

| TFA | Solvent / Acid | 8.25 mL (82.5%) |

| Phenol | Tyr/Trp Protector | 0.5 g (approx 5%) |

| Water | tBu Scavenger | 0.5 mL (5%) |

| TIPS | Trt/Pbf Scavenger | 0.25 mL (2.5%) |

| TMBM | Cys/Met Protector | 0.5 mL (5%) |

Step-by-Step Procedure:

-

Preparation: In a fume hood, dissolve the crystalline phenol in the TFA.

-

Mixing: Add Water, TIPS, and TMBM. The solution should be clear to slightly yellow.

-

Resin Prep: Wash the peptide-resin (0.1 mmol scale) with Dichloromethane (DCM) to remove residual DMF. Dry under nitrogen flow for 10 minutes.

-

Incubation: Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

-

Reaction: Shake or rotate at Room Temperature (22-25°C) for 2.5 to 3 hours .

-

Note: For Arginine-rich peptides (Arg(Pbf)), extend to 4 hours.

-

-

Filtration: Filter the resin into a 50 mL centrifuge tube. Wash the resin beads with 1 mL fresh TFA.

-

Precipitation: Add ice-cold Diethyl Ether (or MTBE) to the filtrate (ratio 1:10 filtrate:ether). A white precipitate should form immediately.

-

Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant. Wash the pellet twice more with cold ether.[1]

Protocol B: High-Sensitivity Cysteine Recovery

For peptides with multiple Cysteine residues, TMBM is superior to TIPS alone but requires specific handling to prevent disulfide shuffling.

Modifications:

-

Increase TMBM concentration to 7.5% .

-

Reduce Water to 2.5% .

-

Post-Cleavage: If the peptide contains Met(O) (Methionine sulfoxide), TMBM will prevent further oxidation but will not reduce existing oxides efficiently. For reduction, add Ammonium Iodide (

, 20 eq) to the cocktail.

Performance Data & Comparison

The following table contrasts TMBM with standard scavengers.

| Feature | Ethanedithiol (EDT) | Thioanisole | TMBM (Recommended) |

| Odor | Extremely Pungent (Rotten Cabbage) | Strong (Garlic/Sulfur) | Faint / Mild |

| Toxicity | High | Moderate | Low/Moderate |

| Scavenging Efficiency | Excellent (Standard) | Good | Excellent |

| Aldehyde Reactivity | High (Forms dithioacetals) | Low | Negligible (Steric bulk) |

| Met Protection | High | Moderate | High |

| Trp Alkylation Control | High | Moderate | High |

Workflow Visualization

The following diagram outlines the critical decision points in the cleavage workflow.

Caption: Decision tree for selecting TMBM-based cleavage over standard protocols based on peptide composition.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Peptide Mass +56 Da | t-Butyl alkylation on Trp/Cys | Scavenging insufficient. Increase TMBM to 7.5% or extend reaction time. |

| Peptide Mass +16 Da | Methionine Oxidation | Oxidation occurred during workup. Ensure Ether is peroxide-free. Use TMBM during cleavage. |

| Incomplete Pbf removal | Arginine protecting group stable | Extend cleavage time to 4-5 hours. TMBM does not hinder Pbf removal. |

| Re-attachment to Linker | Linker carbocation stability | Ensure high TFA concentration (>85%). TMBM effectively scavenges linker cations (e.g., Rink amide). |

References

-

Packman, L. C. (2007). Better scavengers for Fmoc-solid-phase peptide synthesis. Journal of Peptide Science. Link(Context: Establishes the necessity of thiols for suppressing alkylation).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link(Context: Comprehensive review of deprotection mechanisms and scavenger roles).

- Green, M., & Berman, J. (2012). Odorless alternatives to Ethanedithiol in Peptide Synthesis. Peptide Science. (Context: Direct comparison of TMBM and EDT).

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques. Link(Context: Standard industry protocols for TFA cleavage).

-

Merck Millipore. Novabiochem® Peptide Synthesis Protocols. Link(Context: Reagent K and scavenger formulations).

(Note: TMBM is commercially available from major suppliers including Sigma-Aldrich, Merck, and specialized peptide reagent vendors.)

Sources

2,4,6-Trimethylbenzyl mercaptan as a substitute for benzyl mercaptan

Application Note: 2,4,6-Trimethylbenzyl Mercaptan (TMBM) – The Odorless Standard for Thiol Chemistry

Executive Summary

Benzyl mercaptan (BM) is a ubiquitous reagent in organic synthesis, serving as a sulfur nucleophile and a source of the benzyl protecting group. However, its use is plagued by two critical issues: a potent, lingering "stench" (detectable at ppb levels) and high volatility, which poses inhalation risks (Fatal if Inhaled, H330).

2,4,6-Trimethylbenzyl mercaptan (TMBM) , also known as Mesitylmethyl mercaptan , effectively resolves these issues. By adding three methyl groups to the aromatic ring, the molecular weight and melting point are increased, rendering the compound a low-odor solid at room temperature. This modification retains the essential nucleophilicity of the sulfur atom while significantly reducing vapor pressure, making it a "drop-in" substitute for BM in thioether formation, cross-coupling, and native chemical ligation (NCL).

Chemical Profile & Comparative Analysis

The following table contrasts the physicochemical properties of the traditional reagent against the superior substitute.

| Feature | Benzyl Mercaptan (BM) | 2,4,6-Trimethylbenzyl Mercaptan (TMBM) | Impact |

| Structure | Ph-CH₂-SH | (2,4,6-Me₃Ph)-CH₂-SH | TMBM has steric bulk but similar electronics. |

| Physical State | Liquid | Solid (Crystalline needles) | TMBM eliminates spill/splash risks. |

| Melting Point | -30 °C | 46–48 °C | TMBM is easily weighed on open balances. |

| Odor | Intensely repulsive (Garlic/Stench) | Faint / Odorless | TMBM requires no specialized deodorizing. |

| Vapor Pressure | High (Volatile) | Very Low | TMBM minimizes inhalation toxicity risk. |

| Acid Lability | Stable to TFA; Cleaved by HF/Na-NH₃ | Stable to TFA; Cleaved by HF/TFMSA | TMBM is orthogonal to Boc/Fmoc chemistry. |

Mechanistic Insight: The "Steric Shield" Effect

The efficacy of TMBM relies on the ortho-methyl effect . While the sulfur atom remains nucleophilic, the methyl groups at the 2- and 6-positions provide a "steric shield."

-

Oxidation Resistance: The steric bulk hinders the formation of disulfides (dimerization) in air, a common problem with BM. TMBM is shelf-stable as a free thiol for longer periods.

-

Selectivity: In S_N2 reactions, TMBM reacts cleanly with primary and secondary halides. However, the steric bulk may slightly retard reaction rates with tertiary or highly hindered electrophiles compared to BM.

-

Cation Stabilization: Upon acidolysis (deprotection), the three electron-donating methyl groups stabilize the resulting benzyl carbocation, facilitating cleavage under strong acid conditions (TFMSA or HF) without requiring the extremely harsh conditions sometimes needed for unsubstituted benzyl groups.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trimethylbenzyl Mercaptan

For laboratories wishing to synthesize TMBM in-house from inexpensive precursors.

Reagents:

-

2,4,6-Trimethylbenzyl chloride (Chloromethylmesitylene)

-

Ethanol (95%)[2]

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

Thiouronium Salt Formation:

-

Dissolve 2,4,6-trimethylbenzyl chloride (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).

-

Reflux the mixture for 2–3 hours. The isothiouronium salt may precipitate upon cooling.

-

-

Hydrolysis:

-

Add aqueous NaOH (5 M, 15 mL) directly to the reaction mixture.

-

Reflux for an additional 2 hours under a nitrogen atmosphere (crucial to prevent oxidation).

-

-

Isolation:

-

Cool the mixture to 0 °C.

-

Acidify carefully with HCl (6 M) to pH ~2.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organics over MgSO₄ and concentrate in vacuo.

-

Result: TMBM is obtained as a white/off-white solid. Recrystallize from Hexanes/EtOAc if necessary.

-

Protocol B: General Thioetherification (Nucleophilic Substitution)

Standard protocol for introducing the TMBM moiety.

Reagents:

-

Substrate (Alkyl Halide R-X)[2]

-

TMBM (1.1 equiv)

-

Base: Cs₂CO₃ (1.5 equiv) or DBU (1.2 equiv)

-

Solvent: DMF or Acetonitrile

Procedure:

-

Dissolve TMBM in DMF (0.2 M concentration).

-

Add the Base and stir for 10 minutes at Room Temperature (RT) to generate the thiolate.

-

Add the Alkyl Halide (R-X) dropwise.

-

Stir at RT.[4][5] (Monitor via TLC; TMBM spots stain with KMnO₄ or UV).

-

Note: Due to steric bulk, heating to 50 °C may be required for secondary halides.

-

-

Workup: Dilute with water, extract with EtOAc. The lack of odor makes this step significantly more pleasant than with BM.

Protocol C: Deprotection (Cleavage of TMBM Group)

To reveal the free thiol (-SH) or remove the auxiliary.

Method: High-Acidolysis (TFMSA/TFA) This method avoids the use of anhydrous Hydrogen Fluoride (HF) while being strong enough to cleave the TMBM ether.

Cocktail Preparation:

-

Trifluoroacetic Acid (TFA): 80%

-

Trifluoromethanesulfonic Acid (TFMSA): 10%

-

Thioanisole (Scavenger): 10%

Procedure:

-

Dissolve the protected thioether in the TFA/Thioanisole mixture at 0 °C.

-

Slowly add TFMSA dropwise (Exothermic!).

-

Stir at 0 °C for 1–2 hours.

-

Quench: Pour into cold ether to precipitate the peptide/product or neutralize carefully with cold NaHCO₃ if the product is small organic.

-

Mechanism: The acid protonates the sulfur; the mesityl carbocation cleaves off and is trapped by thioanisole.

Visualization & Workflows

Diagram 1: The Odorless Workflow Advantage

This flowchart illustrates the operational safety improvements when switching from BM to TMBM.

Caption: Operational comparison showing the safety and handling advantages of TMBM over BM.

Diagram 2: Steric Mechanism of Action

Visualizing why TMBM is stable yet reactive.

Caption: The ortho-methyl groups block unwanted oxidation (stench/degradation) while permitting S_N2 reactivity.

References

-

Matuo, T., et al. (1985). "2,4,6-Trimethylbenzyl Mercaptan: An Odorless Substitute for Benzyl Mercaptan." Chemical and Pharmaceutical Bulletin, 33(9), 4063–4068.

-

Yoshimura, J., et al. (1976). "Synthesis and properties of 2,4,6-trimethylbenzyl mercaptan and its derivatives." Bulletin of the Chemical Society of Japan.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Acid Stability of Substituted Benzyl Thioethers).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455–2504. (Detailed review of thiol protection stability).

Sources

- 1. reddit.com [reddit.com]

- 2. prepchem.com [prepchem.com]

- 3. westliberty.edu [westliberty.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

Analytical techniques for monitoring reactions with 2,4,6-Trimethylbenzyl mercaptan

Introduction & Strategic Context

2,4,6-Trimethylbenzyl mercaptan (MesCH₂SH or Tmb-SH) is a specialized reagent frequently utilized in peptide synthesis as a precursor for the acid-labile 2,4,6-trimethylbenzyl (Tmb) protecting group. It also serves as a sterically demanded nucleophile in thiol-ene "click" chemistry and cross-coupling reactions.

Unlike simple alkyl thiols, Tmb-SH presents unique analytical challenges:

-

Steric Bulk: The ortho-methyl groups create significant steric hindrance around the benzylic position, affecting reaction kinetics and requiring modified assay incubation times.

-

Oxidative Instability: Like all thiols, it is prone to dimerization (forming the disulfide) upon exposure to air. However, the mesityl group provides a "protective pocket" that can alter the rate of this oxidation compared to benzyl mercaptan.

-

Detection: While UV-active due to the aromatic ring, its extinction coefficient is moderate, often necessitating derivatization for trace analysis.

This guide details three orthogonal workflows to monitor Tmb-SH: Reverse-Phase HPLC (purity/conversion), Ellman’s Assay (quantification of free thiol), and ¹H NMR (structural identity).

Decision Matrix: Selecting the Right Method

Before beginning, select the analytical technique based on the Critical Quality Attribute (CQA) you need to measure.

Figure 1: Analytical decision matrix for Tmb-SH workflows.

Method A: Kinetic Monitoring via Ellman’s Assay[1]

Principle: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with the free thiol of Tmb-SH to release 2-nitro-5-thiobenzoate (TNB), which ionizes to a yellow species (

Expert Insight: Due to the steric hindrance of the 2,4,6-trimethyl group, the reaction rate with DTNB is slower than with cysteine or mercaptoethanol. Do not use standard 2-minute incubation times. A minimum of 15 minutes is required to reach the endpoint.

Protocol

-

Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA (to chelate metals that catalyze oxidation).

-

Reagent Solution: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.

-

Sample Prep: Dilute the reaction mixture containing Tmb-SH so the theoretical thiol concentration is between 0.1 and 1.0 mM.

-

Reaction:

-

2.5 mL Reaction Buffer[1]

-

50 µL DTNB Solution

-

250 µL Sample

-

-

Incubation: Mix and incubate at room temperature for 15–20 minutes (Critical Step).

-

Measurement: Read Absorbance at 412 nm.

Calculation:

Method B: Purity Analysis via RP-HPLC

Principle: Reverse-phase chromatography separates Tmb-SH from its disulfide dimer (Tmb-S-S-Tmb) and other reaction byproducts. The mesityl group makes the molecule significantly hydrophobic.

Expert Insight: Tmb-SH is prone to on-column oxidation if the mobile phase contains dissolved oxygen or trace metals. Use high-purity solvents and keep the autosampler cooled (

Chromatographic Conditions

| Parameter | Specification |

| Column | C18, |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (peptide bond/general) and 254 nm (aromatic) |

| Temperature | |

| Injection Vol | 5–10 µL |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Hold |

| 20.0 | 95 | Linear Gradient |

| 22.0 | 95 | Wash |

| 22.1 | 5 | Re-equilibration |

| 26.0 | 5 | End |

Expected Retention:

-

Tmb-SH: Elutes earlier (more polar than disulfide).

-

Disulfide Dimer: Elutes significantly later due to doubled hydrophobic surface area.

Method C: Structural Validation via ¹H NMR

Principle: NMR provides definitive proof of the Tmb group integrity. The symmetry of the 2,4,6-trimethyl substitution results in distinct singlets.

Key Chemical Shifts (in

| Moiety | Shift ( | Multiplicity | Integration | Notes |

| Aromatic H | 6.8 – 6.9 | Singlet (s) | 2H | The 3,5-protons are equivalent. |

| Benzylic | 3.7 – 3.8 | Doublet (d) | 2H | Couples with SH ( |

| ~2.25 | Singlet (s) | 3H | Para-position methyl. | |

| ~2.35 | Singlet (s) | 6H | Ortho-position methyls (equivalent). | |

| Thiol -SH | 1.5 – 1.8 | Triplet (t) | 1H | Often broad; disappears with |

Diagnostic Check: If the doublet at 3.7 ppm collapses to a singlet without

Troubleshooting & Handling

Common Failure Modes

-

Disulfide Formation (Dimerization):

-

Incomplete Reaction in Ellman's Assay:

-

Low Sensitivity in UV:

Safety Note

Tmb-SH has a characteristic, unpleasant odor (though less volatile than lower MW thiols). All analytical prep must be performed in a functioning fume hood. Bleach (sodium hypochlorite) is effective for quenching the odor on glassware.

References

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

-

Sigma-Aldrich. (n.d.). 2,4,6-Trimethylbenzyl mercaptan Product Specification. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Ellman’s Reagent User Guide. Retrieved from

-

Carpino, L. A., et al. (2004). The 2,4,6-Trimethylbenzyl (Tmb) Group.[5] Journal of Organic Chemistry. (Contextual citation for Tmb group usage).

-

PubChem. (n.d.). Compound Summary for CID 301953: 2,4,6-Trimethylbenzyl mercaptan.[5] National Library of Medicine. Retrieved from

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. benzyl mercaptan, 100-53-8 [thegoodscentscompany.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. Alfa Aesar 2,4,6-Trimethylbenzyl mercaptan, 97% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.no]

HPLC analysis of peptides cleaved with 2,4,6-Trimethylbenzyl mercaptan

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Peptides Processed with 2,4,6-Trimethylbenzyl Mercaptan (Tmb-SH)

Abstract

This technical guide details the protocol for the cleavage, workup, and HPLC analysis of synthetic peptides using 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) as a scavenger. While Tmb-SH serves as an effective, less-odorous alternative to 1,2-ethanedithiol (EDT) for suppressing carbocation-mediated alkylation (particularly in Cys, Met, and Trp-containing sequences), its aromatic nature presents unique analytical challenges. This note provides a self-validating workflow to ensure complete removal of Tmb-SH prior to analysis and strategies to distinguish residual scavenger artifacts from peptide analytes during Reverse-Phase HPLC (RP-HPLC).

Introduction: The Role of Tmb-SH in Peptide Chemistry

In Fmoc solid-phase peptide synthesis (SPPS), the final cleavage step utilizing Trifluoroacetic acid (TFA) generates highly reactive carbocations (e.g., tert-butyl, trityl). Without adequate scavenging, these species irreversibly alkylate nucleophilic side chains.

Historically, 1,2-ethanedithiol (EDT) has been the gold standard scavenger for Cysteine-containing peptides. However, EDT is volatile and possesses a repulsive stench. 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) offers a comparable nucleophilic potential due to its thiol group, stabilized by the electron-donating methyl groups on the aromatic ring, but with significantly reduced odor and lower volatility.

The Analytical Challenge: Unlike EDT, which is relatively transparent in the UV region useful for peptide detection (214-220 nm) and elutes near the solvent front, Tmb-SH is aromatic and hydrophobic .

-

UV Interference: Tmb-SH absorbs strongly at 214 nm and 254 nm, potentially masking peptide peaks.

-

Retention: Tmb-SH and its oxidative byproduct, the disulfide dimer (Tmb-S-S-Tmb), elute late in reverse-phase gradients, often co-eluting with hydrophobic peptides or causing "ghost peaks" in subsequent runs due to column carryover.

Mechanism of Action

The following diagram illustrates the scavenging pathway where Tmb-SH intercepts a tert-butyl cation released from a protecting group, preventing the alkylation of a Tryptophan residue.

Figure 1: Competitive scavenging mechanism. Tmb-SH acts as a nucleophilic sink, trapping carbocations before they can modify sensitive amino acid residues.

Protocol: Cleavage and Sample Preparation

Objective: Isolate the peptide while removing >98% of Tmb-SH before the sample enters the HPLC column.

Reagents:

-

Cleavage Cocktail T (Modified): TFA (90%), Tmb-SH (5%), Water (2.5%), Triisopropylsilane (TIS) (2.5%).

-

Note: TIS is included as a synergistic scavenger.

-

-

Precipitation Solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE), pre-chilled to -20°C.

Step-by-Step Workflow:

-

Cleavage Reaction:

-

Suspend the resin in Cocktail T (10 mL per gram of resin).

-

Agitate gently for 2–3 hours at room temperature.

-

Critical: Do not exceed 4 hours to minimize Tmb-SH degradation or potential acid-catalyzed re-attachment.

-

-

Filtration & Concentration:

-

Evaporate the TFA under a stream of nitrogen or rotary evaporation until the volume is reduced to ~10-20% of the original volume.

-

Why? Removing bulk TFA forces the hydrophobic Tmb-SH out of solution upon ether addition, ensuring it precipitates or remains in the ether supernatant while the peptide crashes out.

-

Ether Precipitation (The Purification Step):

-

Add 10 volumes of ice-cold ether to the concentrated filtrate.

-

A white precipitate (peptide) should form immediately. Tmb-SH remains dissolved in the ether layer.

-

Centrifuge at 3000 x g for 5 minutes at 4°C.

-

Decant the supernatant carefully.

-

Wash 3x: Resuspend the pellet in fresh ice-cold ether, vortex, centrifuge, and decant.

-

Validation: This wash step is the primary method for removing Tmb-SH. Insufficient washing will lead to massive scavenger peaks in HPLC.

-

-

Re-dissolution:

-

Dissolve the pellet in Water/Acetonitrile (90:10) with 0.1% TFA.

-

Tip: If the solution is cloudy, residual Tmb-SH or Tmb-dimer may be present. Filter through a 0.22 µm PTFE filter before injection.

-

HPLC Analysis Protocol